molecular formula C29H39N3O7 B12374115 Coumarin-PEG2-SCO

Coumarin-PEG2-SCO

Cat. No.: B12374115
M. Wt: 541.6 g/mol
InChI Key: SJLUNTCZPYMBTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including Coumarin-PEG2-SCO, typically involves well-established reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions to achieve high yields and purity.

For instance, the Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The Knoevenagel condensation, on the other hand, involves the reaction of aldehydes with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of coumarin derivatives often employs large-scale synthesis methods that optimize reaction conditions for higher efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .

Properties

Molecular Formula

C29H39N3O7

Molecular Weight

541.6 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H39N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h12-13,20-21,24H,3-8,10,14-19H2,1-2H3,(H,30,33)(H,31,35)

InChI Key

SJLUNTCZPYMBTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC#C3

Origin of Product

United States

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